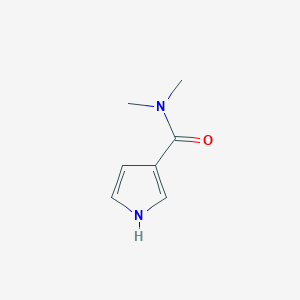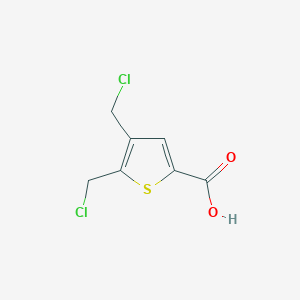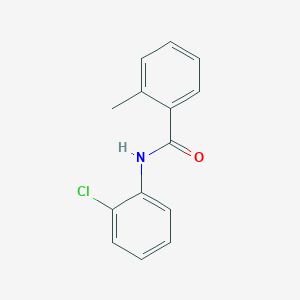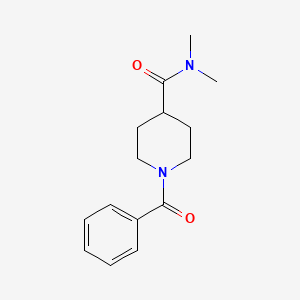
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
Vue d'ensemble
Description
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide (CMBT) is a molecule that is found in a variety of natural and synthetic sources, including pharmaceuticals, agrochemicals, and food additives. CMBT is a chiral molecule that has a variety of applications in the fields of chemistry, biology, and medicine. CMBT has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, CMBT has been used as a preservative in food products and as an antioxidant in cosmetics.
Applications De Recherche Scientifique
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been used as a preservative in food products and as an antioxidant in cosmetics. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain bacteria, including Staphylococcus aureus and Streptococcus mutans. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to inhibit the growth of certain fungi, including Candida albicans and Aspergillus flavus. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been studied for its potential to inhibit the growth of certain viruses, including herpes simplex virus-1 and influenza A virus.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed that 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may also act as an inhibitor of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential to reduce inflammation, reduce pain, and reduce oxidative stress. In animal studies, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce inflammation, reduce pain, and reduce oxidative stress in a dose-dependent manner. 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has also been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been found to reduce the production of reactive oxygen species, such as superoxide anion and hydrogen peroxide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its availability in a variety of forms, its low cost, and its stability in aqueous solutions. The limitations of using 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments include its low solubility in organic solvents and its potential to cause skin irritation.
Orientations Futures
Future research on 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide should focus on its potential to inhibit the growth of other bacteria, fungi, and viruses. Additionally, future research should focus on its potential to reduce inflammation and pain in humans. Furthermore, future research should focus on its potential to reduce oxidative stress and its potential to act as an antioxidant in cosmetics. Lastly, future research should focus on its potential to be used as a preservative in food products.
Méthodes De Synthèse
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide can be synthesized through a variety of methods, including direct synthesis, oxidation, hydrolysis, and condensation. Direct synthesis involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Oxidation involves the use of an oxidizing agent, such as potassium permanganate, to convert 4-chlorobutanol into 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Hydrolysis involves the reaction of 4-chlorobutanol with aqueous acid, such as hydrochloric acid, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. Lastly, condensation involves the reaction of 4-chlorobutanol with 6-methoxy-1,3-benzothiazol-2-yl chloride in the presence of a base, such as triethylamine, to form 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
Propriétés
IUPAC Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-17-8-4-5-9-10(7-8)18-12(14-9)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHQCSSALIIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368039 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
CAS RN |
326872-93-9 | |
| Record name | 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)



![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

